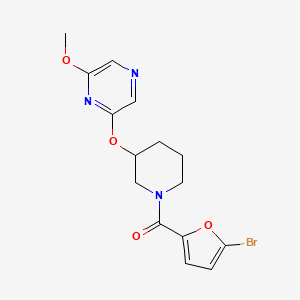![molecular formula C24H20N2O2S B2388362 3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-1-(1-naphthyl)pyrazin-2(1H)-one CAS No. 1115409-31-8](/img/structure/B2388362.png)
3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-1-(1-naphthyl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazinone ring, the introduction of the naphthyl group, and the creation of the thioether linkage. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the pyrazinone ring. The exact structure would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrazinone ring, for example, might undergo reactions typical of other heterocyclic amines. The thioether linkage could potentially be a site of reactivity as well .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrazinone ring and the potentially aromatic naphthyl and phenyl groups could impact its solubility, melting point, and other properties .Scientific Research Applications
Synthesis and Structural Studies
- The synthesis of complex molecules incorporating sulfur, naphthyl, and pyrazinone units often focuses on exploring new ring systems and heterocyclic compounds. Studies have demonstrated methodologies for synthesizing six-membered ring compounds with sulfur, showcasing techniques that might be applicable to synthesizing structures similar to the compound (Livingstone, 1964).
- Research on the synthesis of tetrasubstituted thiophenes through annulation strategies highlights a significant interest in sulfur-containing heterocycles, which are valuable for various applications, including materials science and pharmaceuticals (Sahu et al., 2015).
Potential Therapeutic Applications
- Carboxamide derivatives of benzo[b][1,6]naphthyridines have been explored for their cytotoxic activity against cancer cell lines, suggesting that structural analogs with naphthyl and heterocyclic components may have potential in drug development for cancer therapy (Deady et al., 2003).
Photochromic and Material Science Applications
- The study of photochromic behavior in naphthopyrans linked to thiophene oligomers indicates that compounds with naphthyl and thiophene units can exhibit significant photochromic properties, which are useful for creating materials that change color in response to light exposure. This application is particularly relevant in the development of smart materials and optical devices (Moine et al., 2008).
Chemical Environment Impact on Stability
- Research on the light-induced degradation of photochromic dyes, such as naphthopyran derivatives in ormosil thin films, has shown that the chemical environment significantly affects the photostability of these compounds. This finding is relevant for designing stable photochromic materials for various applications, including display technologies and UV protection coatings (Pardo et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-1-naphthalen-1-ylpyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-16-10-11-19(17(2)14-16)22(27)15-29-23-24(28)26(13-12-25-23)21-9-5-7-18-6-3-4-8-20(18)21/h3-14H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOCWYKQOFMTDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2388283.png)

![Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2388286.png)

![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388288.png)


![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2388293.png)
![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388294.png)



![[2-(Difluoromethyl)-3-fluorophenyl]methanol](/img/structure/B2388300.png)